Imidazo[1,5-a]pyridin-6-yl-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Agents
Imidazo[1,5-a]pyridin-6-yl derivatives have been used in the design and synthesis of anticancer agents . For example, 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have shown submicromolar inhibitory activity against various tumor cell lines . These compounds can induce cell cycle arrest and cell apoptosis by inhibiting PI3Kα .
PI3Kα Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway plays a key role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism . Imidazo[1,5-a]pyridin-6-yl derivatives have been used to develop PI3Kα inhibitors, which have attracted significant interest for the treatment of cancer .
Agrochemicals
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
Pharmaceuticals
Imidazo[1,5-a]pyridine is also a significant structural component of a large number of pharmaceuticals . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
Optoelectronic Devices
Imidazo[1,5-a]pyridin-6-yl derivatives have great potential in the field of optoelectronics . Their compact shape along with remarkable photophysical properties make them suitable candidates for use in optoelectronic devices .
Sensors
Imidazo[1,5-a]pyridin-6-yl derivatives have been used in the development of sensors . Their luminescent properties make them suitable for use in sensors .
Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridin-6-yl derivatives have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for this application .
Cell Membrane Probes
Imidazo[1,5-a]pyridin-6-yl derivatives have been used as cell membrane probes . Their compact shape along with remarkable photophysical properties make them suitable candidates for this application .
properties
IUPAC Name |
imidazo[1,5-a]pyridin-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-1-2-8-3-9-6-10(8)4-7/h1-4,6,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKKPOLJEWZNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,5-a]pyridin-6-yl-methanol | |
CAS RN |
1225209-79-9 |
Source
|
Record name | {imidazo[1,5-a]pyridin-6-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.